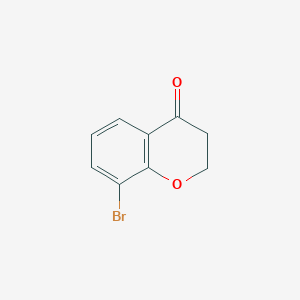

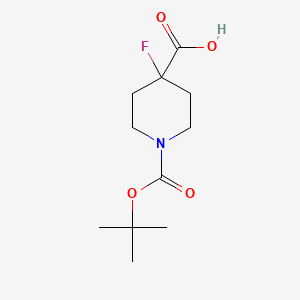

![molecular formula C13H9ClO2 B1287227 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one CAS No. 1018-47-9](/img/structure/B1287227.png)

6-(Chloromethyl)benzo[de]isochromen-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

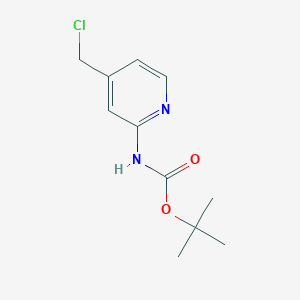

6-(Chloromethyl)benzo[de]isochromen-1(3H)-one is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The preparation and characterization of asymmetric isonaphthalene imides, which are related to the benzo[de]isochromen-1-one derivatives, have been reported. These compounds exhibit dual fluorescence in the solid state, a property that could be leveraged for biosensor applications (Ganin et al., 2013). Additionally, studies have focused on the reductive opening of benzo[de]isochromenes to synthesize difunctionalized naphthalenes, indicating the versatility of these compounds in chemical synthesis (Foubelo, Moreno, & Yus, 2004).

Electronic Structure and Fluorescence

Research has been conducted on the electronic structure of similar compounds, leading to insights into their dual luminescence properties. Such properties are significant for the development of new materials for optical and electronic applications (Ganin et al., 2013). Moreover, the synthesis of novel antitumor agents based on the isochromene framework has been explored, highlighting the potential biomedical applications of these compounds (Mondal, Nogami, Asao, & Yamamoto, 2003).

Catalysis and Organic Synthesis

Studies have shown that these compounds can be used in catalytic processes to create novel tricyclic structures, demonstrating their utility in complex organic synthesis (Hinkle & Lewis, 2013). Furthermore, the investigation into substituent effects on methoxypyridine-pyridone equilibria has provided valuable information on the stability and reactivity of these compounds, which could inform their use in various chemical transformations (Beak, Woods, & Mueller, 1972).

Mechanism of Action

Target of Action

Isochromans are known to have diverse therapeutically related applications in pharmacological practices . They have been synthesized as drug-like candidates with multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents .

Mode of Action

A tricyclic moiety, similar to the one present in this compound, has been reported to make hydrophobic interactions with the side chains of certain amino acids, and an etheric oxygen at a certain position forms a hydrogen bond (hb) with a water molecule .

Biochemical Pathways

Isochromans have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A related compound bearing a tricyclic moiety was reported to have high oral bioavailability in mice .

Result of Action

Isochromans have been associated with a variety of therapeutic effects, including cns, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

6-(Chloromethyl)benzo[de]isochromen-1(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of many proteins involved in cell signaling, proliferation, and survival . The interaction between this compound and Hsp90 involves binding to the N-terminal domain of the protein, thereby preventing the proper folding and function of client proteins . This inhibition can lead to the destabilization and degradation of oncogenic proteins, making this compound a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting the function of Hsp90 and its client proteins . Additionally, this compound can affect cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to altered gene expression and cellular metabolism . These changes can result in the inhibition of cell proliferation and the induction of cell death, highlighting the potential therapeutic applications of this compound in oncology.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, this compound binds to the N-terminal domain of Hsp90, inhibiting its chaperone activity . This binding prevents the proper folding of client proteins, leading to their ubiquitination and subsequent degradation by the proteasome . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been associated with sustained inhibition of Hsp90 activity and prolonged effects on cellular function . These findings underscore the importance of considering temporal factors when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may induce adverse effects such as hepatotoxicity and nephrotoxicity . These observations highlight the need for careful dose optimization to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The primary metabolic pathway for this compound involves its conversion to more water-soluble metabolites, which can be excreted from the body . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and overall bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioactivity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with Hsp90 and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

8-(chloromethyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-6-8-4-5-9-7-16-13(15)11-3-1-2-10(8)12(9)11/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKIAFYRUHSJCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C(=C(C=C2)CCl)C=CC=C3C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611548 |

Source

|

| Record name | 6-(Chloromethyl)-1H,3H-naphtho[1,8-cd]pyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018-47-9 |

Source

|

| Record name | 6-(Chloromethyl)-1H,3H-naphtho[1,8-cd]pyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

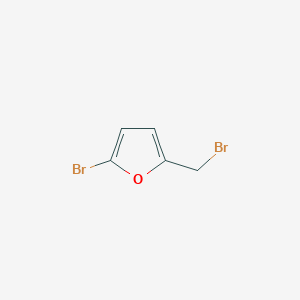

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

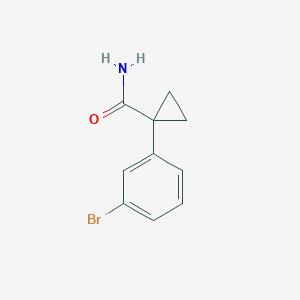

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

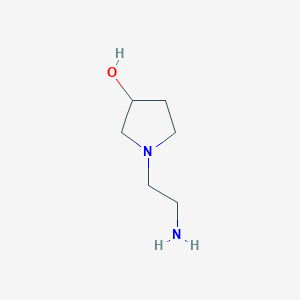

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)